4-(Adamantan-1-yl)pyrimidine-2-thiol 4-(Adamantan-1-yl)pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11413850
InChI: InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
SMILES:
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol

4-(Adamantan-1-yl)pyrimidine-2-thiol

CAS No.:

Cat. No.: VC11413850

Molecular Formula: C14H18N2S

Molecular Weight: 246.37 g/mol

* For research use only. Not for human or veterinary use.

4-(Adamantan-1-yl)pyrimidine-2-thiol -

Specification

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
IUPAC Name 6-(1-adamantyl)-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Standard InChI Key DLTLZFLRPKPWNE-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4

Introduction

Chemical Identity and Physicochemical Properties

4-(Adamantan-1-yl)pyrimidine-2-thiol is formally named 6-(1-adamantyl)-1H-pyrimidine-2-thione under IUPAC nomenclature. Its molecular formula is C14H18N2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{S}, with a molecular weight of 246.37 g/mol. The compound’s structure features an adamantane group fused to the C6 position of a pyrimidine-2-thione ring, creating a hybrid architecture that enhances lipophilicity and steric bulk .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point405.6 \pm 38.0 \, ^\circ\text{C}
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Canonical SMILESC1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4
InChI KeyDLTLZFLRPKPWNE-UHFFFAOYSA-N

The adamantane moiety contributes to high thermal stability, as evidenced by its elevated boiling point, while the pyrimidine-thione group enables participation in hydrogen bonding and π-π interactions .

Structural and Spectroscopic Characterization

X-ray Crystallography

X-ray diffraction studies of related adamantane-pyrimidine hybrids reveal that the adamantane group adopts a chair-like conformation, minimizing steric strain. The pyrimidine-thione ring exhibits planarity, with sulfur atoms participating in intermolecular S···H–C interactions . For example, in 4-nitrobenzyl NN'-(adamantan-1-yl)piperidine-1-carbothioimidate, the adamantane moiety stabilizes crystal packing via C–H···S and C–H···O interactions .

Spectroscopic Analysis

  • FT-IR: Stretching vibrations at 2550cm1\sim 2550 \, \text{cm}^{-1} (S–H) and 1600cm11600 \, \text{cm}^{-1} (C=N) confirm the thione and pyrimidine functionalities .

  • NMR: 1H^1\text{H} NMR spectra show adamantane protons as singlets at δ1.62.1ppm\delta 1.6–2.1 \, \text{ppm}, while pyrimidine protons resonate as doublets near δ7.58.0ppm\delta 7.5–8.0 \, \text{ppm} .

  • Mass Spectrometry: ESI-MS spectra exhibit a prominent [M − H]⁻ peak at m/z245m/z 245, consistent with the molecular formula .

Computational and Molecular Modeling Studies

Docking Analysis

Molecular docking simulations position 4-(adamantan-1-yl)pyrimidine-2-thiol within the active site of human sphingosine kinase 1 (hSK1), a therapeutic target in cancer. The adamantane group engages in hydrophobic interactions with Val95 and Phe96, while the thione sulfur forms a hydrogen bond with Asp178 . Binding affinities (KdK_d) are comparable to known hSK1 inhibitors (1.2μM\sim 1.2 \, \mu\text{M}) .

Solvation Effects

Polarizable continuum models indicate high solubility in dimethyl sulfoxide (DMSO) and acetonitrile, with a calculated logP of 3.1, suggesting moderate blood-brain barrier permeability .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) shows decomposition onset at 220 \, ^\circ\text{C}, with primary degradation products including adamantane and sulfur dioxide. Photostability studies under UV light (254 nm) indicate a half-life of 48 hours, suggesting suitability for light-protected formulations .

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